4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene
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Overview
Description
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration of fluorobenzene derivatives followed by sulfonylation. One common method involves the nitration of 4-fluorobenzene to produce 4-fluoronitrobenzene, which is then subjected to sulfonylation using trifluoromethanesulfonyl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and trifluoromethylsulfonyl groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethylsulfonyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Nucleophilic Aromatic Substitution: Nucleophiles such as phenoxide ions are used under basic conditions.
Major Products Formed
Reduction: 4-Fluoro-2-amino-1-(trifluoromethylsulfonyl)benzene.
Nucleophilic Aromatic Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: Similar structure but lacks the sulfonyl group.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylsulfonyl group.
4-Fluoro-2-nitro-1-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
Properties
Molecular Formula |
C7H3F4NO4S |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-4-1-2-6(5(3-4)12(13)14)17(15,16)7(9,10)11/h1-3H |
InChI Key |
CXBFMPFGNPFAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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